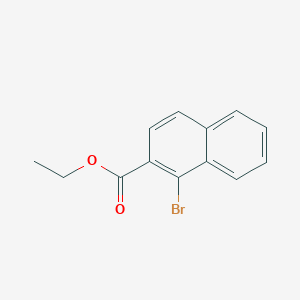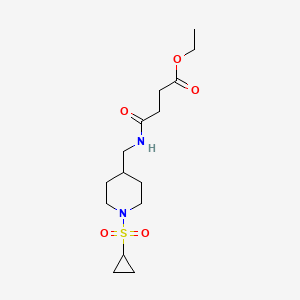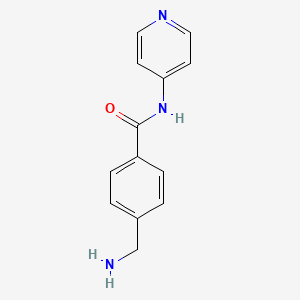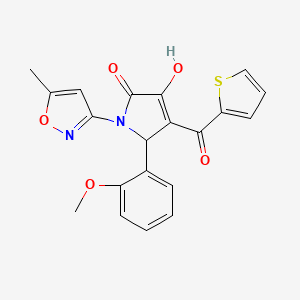
Ethyl 1-bromo-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-bromo-2-naphthoate is a chemical compound with the CAS Number 773134-84-2 . It has a molecular weight of 279.13 and its molecular formula is C13H11BrO2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core substituted with a bromine atom at the 1-position and an ethyl ester at the 2-position . The InChI Code for this compound is 1S/C13H11BrO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, bromo-naphthoates are generally reactive towards nucleophilic aromatic substitution reactions, given the presence of the electron-withdrawing bromine atom .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 363.4±15.0 °C at 760 mmHg , and the flash point is 173.6±20.4 °C . The compound has a LogP value of 4.31 , indicating its lipophilic nature.科学的研究の応用
1. Catalyzed Arylalkenylation in Organic Synthesis
Ethyl 1-bromo-2-naphthoate is used in Ni-catalyzed reductive arylalkenylation of alkynes, a process that contributes to the synthesis of polysubstituted naphthalenes. This method is notable for its base-free cyclization, yielding ethyl 2-naphthoates and 2-trifluoromethyl naphthalenes from simple starting materials with high functional group tolerance (Zeng et al., 2022).
2. Involvement in Organic Reaction Mechanisms
This compound is involved in reactions where its structural transformations are studied. For instance, reactions of ethyl 1, 3-dihydroxy-2-naphthoate with ammonia and aniline have been investigated, revealing insights into amide and anilide formation (Huang, 1958).
3. Electrochemical Applications
Research indicates that derivatives of this compound can be used as catalysts in electrochemical reactions. For instance, it's involved in the electrochemical reduction of oxygen to hydrogen peroxide, highlighting its potential in electrochemistry and catalysis (Calabrese et al., 1983).
4. Study of Reaction Intermediates
This compound is used in the study of reaction intermediates, like in the case of a coenzyme NADH model reaction. It helps in understanding complex organic reaction mechanisms, particularly in the context of hydride transfer and debromocyclopropanation (Fang et al., 2006).
5. In Synthesis of Other Chemical Compounds
The compound is used in the synthesis of various chemical entities, such as in the preparation of alpha-hydroxyalkyl allenic esters, followed by their cyclization to ethyl 2-naphthoate derivatives. This demonstrates its role as a precursor in synthesizing structurally diverse compounds (Park & Lee, 2008).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with Ethyl 1-bromo-2-naphthoate are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
ethyl 1-bromonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDQMAGPAKABJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)

![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)
![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)
![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)



![2-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2460926.png)

